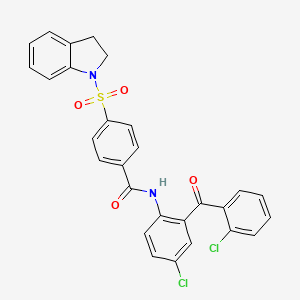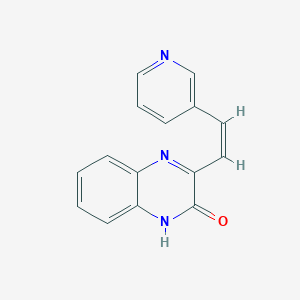
(Z)-3-(2-(pyridin-3-yl)vinyl)quinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-(pyridin-3-yl)vinyl)quinoxalin-2(1H)-one, also known as PQQ, is a redox cofactor that is found in a variety of organisms. It was first identified in bacteria and later found to be present in higher organisms, including mammals. PQQ has been the subject of extensive research due to its potential therapeutic applications, particularly in the areas of neuroprotection and energy metabolism.
Aplicaciones Científicas De Investigación
Coordination Polymers and Magnetic Properties
Research has shown that compounds similar to "(Z)-3-(2-(pyridin-3-yl)vinyl)quinoxalin-2(1H)-one" can be used to construct porous coordination polymers with potential applications in catalysis, gas storage, and separation technologies. The counter-anion plays a significant role in determining the structural assembly of these polymers. These studies contribute to our understanding of how asymmetric molecules can be utilized to create complex cation frameworks with specific properties, including photoluminescence and magnetic behavior (Wu et al., 2017).
Fluorescence Chemosensors
Compounds structurally related to "(Z)-3-(2-(pyridin-3-yl)vinyl)quinoxalin-2(1H)-one" have been developed as colorimetric and fluorescent chemosensors for metal ions like Zn²⁺. These sensors can selectively and sensitively detect Zn²⁺ ions over a wide range of other metal ions, showcasing a potential for environmental monitoring, biological research, and medical diagnostics. The detection mechanism often involves significant changes in fluorescence properties upon metal ion binding, making these compounds useful in designing sensitive analytical tools (Zhang et al., 2013).
Catalytic Activity
Research into the catalytic properties of Zn(II) complexes with ligands derived from quinoline and related structures, including "(Z)-3-(2-(pyridin-3-yl)vinyl)quinoxalin-2(1H)-one," has shown promising results in various organic transformations. These complexes demonstrate enhanced catalytic activity in reactions such as transesterification, offering potential applications in sustainable chemistry and industrial processes. The structural features of these complexes, including their coordination geometry and intermolecular interactions, play critical roles in their catalytic efficiency and selectivity (Rehman et al., 2019).
Propiedades
IUPAC Name |
3-[(Z)-2-pyridin-3-ylethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15-14(8-7-11-4-3-9-16-10-11)17-12-5-1-2-6-13(12)18-15/h1-10H,(H,18,19)/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYMZRWUKAMJMT-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C\C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-(pyridin-3-yl)vinyl)quinoxalin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxy-3-methoxybenzamide](/img/structure/B2999960.png)
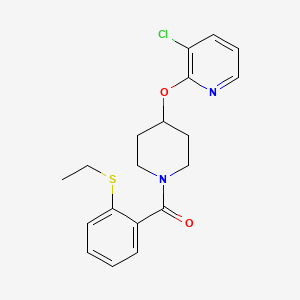

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2999963.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2999964.png)

![2-{[(Cyanomethyl)(phenyl)carbamoyl]methoxy}benzamide](/img/structure/B2999970.png)
![1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2999971.png)
![5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2999974.png)

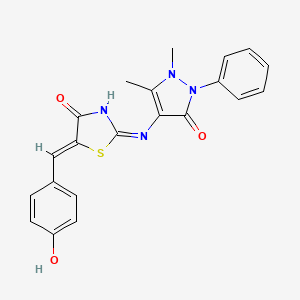
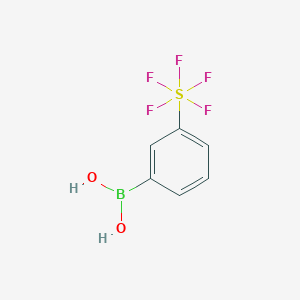
![8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2999979.png)
